
dodemorph acetate octanol-water partition
coefficient log P

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dodemorph acetate

CAS No.: 31717-87-0

Cat. No.: S569962

Get Quote

Chemical Identity and Properties of Dodemorph
Acetate

Dodemorph acetate is the acetate salt form of the fungicide dodemorph. It is a systemic morpholine

fungicide used primarily for controlling powdery mildew and other diseases in ornamentals [1]. The

following table summarizes its key identifiers and physical properties.

Property Description

IUPAC Name 4-cyclododecyl-2,6-dimethylmorpholine acetate [1]

CAS Registry
Number

31717-87-0 [1] [2] [3]

Molecular Formula C₂₀H₃₉NO₃ [1] [2]

Molecular Mass 341.53 g/mol [1]

Physical State Colourless solid [1]

Melting Point 42 °C [1]
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Property Description

Water Solubility (at
20°C)

746 mg/L (moderate) [1]

Vapour Pressure (at
20°C)

12 mPa (highly volatile) [1]

Mode of Action Systemic with protective and curative action; inhibits sterol biosynthesis in
membranes (FRAC Code 5) [1] [4]

Conflicting Experimental LogP Data

A critical review of the literature reveals significant inconsistencies in the reported octanol-water partition

coefficient (logP) for dodemorph and its acetate salt. The values vary by several orders of magnitude, which

is a major data reliability concern.

Compound
Reported
LogP

Source / Context Notes

Dodemorph
Acetate

4.23 (LogP)

[1]

Pesticide Properties

Database (PPDB)

Value is listed but not explicitly

verified.

Dodemorph (free
base)

4.6 (LogP) [4] Pesticide Properties

Database (PPDB)

Verified data used for

regulatory purposes.

Dodemorph-
acetate

1.14

(logKOW) [5]

Peer-reviewed study in

Chemosphere
Stated without detailed

methodology.

Dodemorph 5.2 (logKOW)

[5]

Peer-reviewed study in

Chemosphere
Cited from Chamberlain et al.,

1998.

This extreme variation (e.g., 1.14 vs. 5.2) suggests potential confusion between the free base and its salt, or

possibly methodological differences in measurement. The value of 1.14 seems anomalously low for a

molecule containing a large cyclododecyl group and would classify it as relatively hydrophilic, which
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contradicts its described low water solubility and high solubility in organic solvents [1] [4]. The higher

values (~4.6) are more consistent with its described high lipophilicity [4].

Methodologies for LogP Determination

The following experimental and computational protocols are relevant for determining logP, based on current

scientific literature.

Chromatographic Methods

Chromatographic techniques are robust, high-throughput alternatives to the traditional shake-flask method.

RP-HPLC Method for Drug LogP [6]: This protocol uses Reverse Phase High-Performance Liquid

Chromatography (RP-HPLC).

Principle: The retention time of a compound on a hydrophobic stationary phase correlates with
its lipophilicity.

Procedure: A calibration curve is created using reference standards with well-established logP
values at a specific pH (e.g., pH 6 and 9). The logP of the unknown compound is then

interpolated from this curve based on its measured retention time.
Key Equipment: HPLC system with a C18 column, UV or MS detector.

Advantages: The method is viable, resource-sparing, and avoids direct use of octanol [6].

RP-HPTLC Method for Anticoagulants [7]: This method uses Reversed-Phase High-Performance

Thin-Layer Chromatography (RP-HPTLC).

Procedure:

Spot the analyte on an RP-18 F254s HPTLC plate.
Develop the chromatogram using a mobile phase of acetonitrile and water in varying

proportions (e.g., 50% to 80% acetonitrile).
Calculate the Rf value (distance traveled by spot / distance traveled by solvent front).

Convert Rf to Rm using the Bate-Smith and Westall equation: Rm = log( (1/Rf) - 1
) [7].

Plot Rm against the concentration of organic solvent (C_ACN) and extrapolate to 0% to
get the Rm0 value.

Finally, logP is calculated from Rm0 using a regression curve established with
compounds of known lipophilicity: Rm0 = a * logP + B [7].
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Computational Free Energy Prediction (FElogP)

For theoretical prediction, the FElogP model represents a modern, physics-based approach [8] [9].

Principle: The model calculates logP from the transfer free energy of moving a molecule from water

to n-octanol, based on the equation: logP = (ΔG_water_solvation -
ΔG_octanol_solvation) / (RT ln10) [8].

Computational Method: It uses the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-
PBSA) method to compute the solvation free energies in water and n-octanol.

Workflow: This method involves generating a 3D structure, running molecular dynamics simulations
in both solvents, and then using the MM-PBSA endpoint method to calculate the free energies. This

model has been shown to outperform several common QSPR and machine learning-based models
[8] [9].

Start LogP Determination

Experimental Methods Computational Methods

RP-HPLC RP-HPTLC FElogP (MM-PBSA)

Create calibration curve
with known standards

Develop spots with
mobile phase gradient

Calculate solvation free
energy in water & octanol

Determine LogP Value

Click to download full resolution via product page

A workflow for determining logP through experimental and computational methods.
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Key Implications for Research & Development

The physicochemical properties of dodemorph acetate have direct implications for its behavior and

regulatory status.

Environmental Fate: The high reported logP (~4.6) and moderate water solubility suggest a potential

for adsorption to soil and organic matter. This is consistent with data indicating it is moderately
persistent in soil (DT₅₀ of 41 days) and is not expected to leach to groundwater [4]. One study found it

to be stable even under anaerobic digestion conditions [5].
Toxicity and Regulatory Status: Dodemorph is classified as a "forever chemical" under a specific

regulatory definition due to its potential reproductive toxicity (H360) [1] [4]. While dodemorph acetate
is approved for use in the EU until 2026 [1], the free base, dodemorph, is not approved [4]. It

demonstrates low mammalian toxicity but moderate toxicity to bees, fish, and aquatic invertebrates
[4].

Recommendations for Further Investigation

Given the significant data conflict, I recommend the following actions to resolve the uncertainty:

Primary Literature Search: Directly consult the primary studies cited in the PPDB and the
Chemosphere article (Chamberlain et al., 1998) to understand the original measurement conditions

and methodologies.
Experimental Verification: If precise data is critical for your work, consider conducting a new

experimental determination using a standardized protocol (e.g., the OECD Guideline 117 for HPLC
measurement of logP).

Consult Regulatory Dossiers: The full EU assessment dossier for dodemorph (available via the
European Food Safety Authority) would contain the most detailed and evaluated experimental data

used for regulatory approval.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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